Jacarandic acid
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Overview
Description
2-Epitormentic acid is a natural product derived from various plant species, particularly those in the Rosaceae family . It is a pentacyclic triterpenoid with the molecular formula C30H48O5 and a molecular weight of 488.71 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The preparation of 2-Epitormentic acid can be achieved through both synthetic and natural extraction methods. Synthetic routes typically involve the oxidation of ursolic acid derivatives under specific reaction conditions . Industrial production methods often rely on the extraction of 2-Epitormentic acid from plant sources, followed by purification processes to obtain the desired compound .
Chemical Reactions Analysis
2-Epitormentic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Epitormentic acid can yield different hydroxylated derivatives .
Scientific Research Applications
2-Epitormentic acid has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical purposes . In biology and medicine, it has shown potential as an anti-inflammatory, antidiabetic, and anticancer agent . Additionally, it is being studied for its hepatoprotective, cardioprotective, and neuroprotective properties . In the industrial sector, 2-Epitormentic acid is utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of 2-Epitormentic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, it exerts its antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake . The compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
2-Epitormentic acid is structurally similar to other pentacyclic triterpenoids such as tormentic acid, pomolic acid, and euscaphic acid . it is unique in its specific hydroxylation pattern, which contributes to its distinct biological activities . Compared to tormentic acid, 2-Epitormentic acid has an additional hydroxyl group, which enhances its solubility and bioavailability .
Properties
IUPAC Name |
1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUXGFZHDKYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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